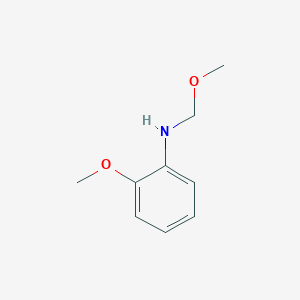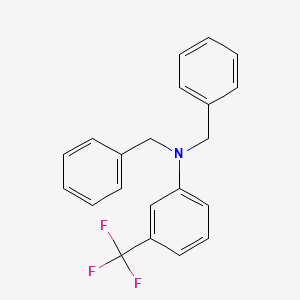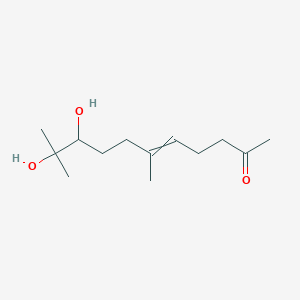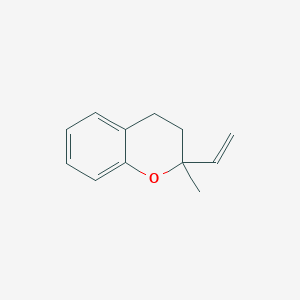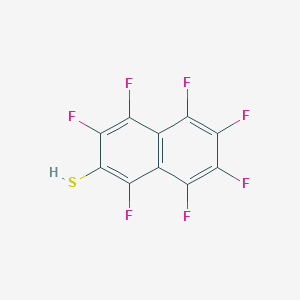
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is a fluorinated aromatic compound with the molecular formula C10H2F7S It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by a thiol group (-SH) at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives followed by thiolation. The general synthetic route includes:
Fluorination: Naphthalene is subjected to fluorination using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor. This step results in the formation of heptafluoronaphthalene.
Thiolation: The heptafluoronaphthalene is then reacted with thiolating agents such as thiourea or hydrogen sulfide (H2S) under specific conditions to introduce the thiol group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and thiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated aromatic ring can interact with hydrophobic regions of biomolecules, influencing their behavior and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
1,2,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde: Contains an aldehyde group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is unique due to the presence of both the highly electronegative fluorine atoms and the reactive thiol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
124017-53-4 |
|---|---|
Fórmula molecular |
C10HF7S |
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-thiol |
InChI |
InChI=1S/C10HF7S/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H |
Clave InChI |
APARNOZKVPNZSU-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


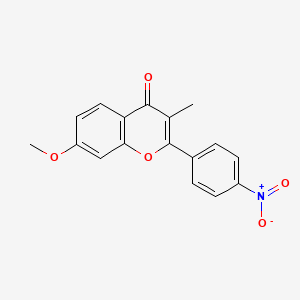

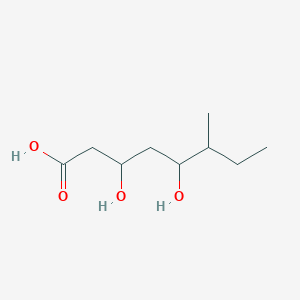
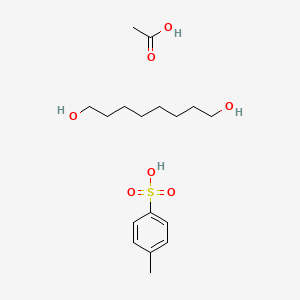
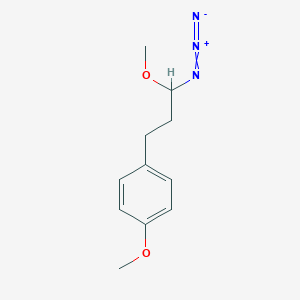
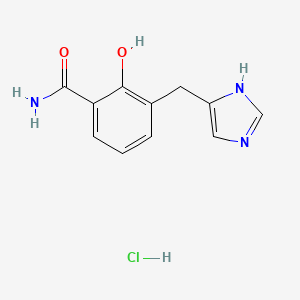
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
